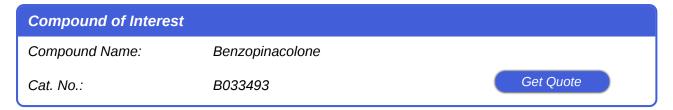


# Applications of Benzopinacolone in Organic Synthesis: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Benzopinacolone**, also known as 2,2,2-triphenylacetophenone, is a tetra-aryl substituted ketone that serves as a versatile intermediate in organic synthesis. Its sterically hindered structure and the presence of a carbonyl group allow for a range of chemical transformations. This document provides an overview of the synthesis of **benzopinacolone** and its applications, complete with detailed experimental protocols and mechanistic insights. While traditionally known as the product of the pinacol rearrangement of benzopinacol, recent studies have highlighted its utility as a precursor for various organic molecules and as a radical initiator.[1][2]

# Synthesis of Benzopinacolone

The most common method for synthesizing **benzopinacolone** is the acid-catalyzed pinacol rearrangement of benzopinacol. Benzopinacol itself is readily prepared by the photochemical reduction of benzophenone.[3][4]

# Protocol 1: Synthesis of $\beta$ -Benzopinacolone via Pinacol Rearrangement

This protocol details the rearrangement of benzopinacol to  $\beta$ -benzopinacolone using iodine in glacial acetic acid.[5][6]



## Experimental Details:

Parameter	Value	Reference	
Starting Material	Benzopinacol	[5][6]	
Reagents	Iodine, Glacial Acetic Acid	[5][6]	
Reaction Time	5 minutes (reflux)	[5][6]	
Product	β-Benzopinacolone	[5][6]	
Yield	95-99%	[6]	
Melting Point	178-180 °C	[6]	

#### Procedure:

- In a 1-liter round-bottom flask equipped with a reflux condenser, dissolve 1 g of iodine in 500 mL of glacial acetic acid.
- Add 100 g (0.27 mol) of benzopinacol to the flask.
- Heat the mixture with shaking until it gently boils.
- Reflux the solution for 5 minutes. The solid benzopinacol should dissolve completely, forming a clear red solution.
- Immediately transfer the hot solution to a 1-liter beaker and allow it to cool.
  Benzopinacolone will crystallize as fine threads.
- Filter the product using suction filtration and wash with two to three 60 mL portions of cold glacial acetic acid until the crystals are colorless.
- Dry the product. The yield of nearly pure β-benzopinacolone is typically 90-91 g (95-96%).
  [5][6]
- For further purification, the product can be recrystallized from a hot mixture of benzene and ligroin.[6]



Mechanism of Pinacol Rearrangement:

The acid-catalyzed rearrangement of benzopinacol to **benzopinacolone** proceeds through the formation of a carbocation intermediate, followed by a 1,2-phenyl shift.[3][7][8]



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Caption: Mechanism of the acid-catalyzed pinacol rearrangement.

# **Applications in Organic Synthesis**

**Benzopinacolone** is a valuable starting material for the synthesis of various organic compounds and has applications as a radical initiator.

## **Synthesis of Benzopinacolone Derivatives**

A modern application of **benzopinacolone** chemistry is the one-pot synthesis of its derivatives from readily available acetophenones. This method provides a greener and more efficient alternative to the traditional two-step process.[3][5][6][8]

This protocol describes a one-pot synthesis of a **benzopinacolone** derivative from acetophenone using zinc and tert-butyl chloride.[6][8]

**Experimental Details:** 



Parameter	Value	Reference
Starting Material	Acetophenone	[6][8]
Reagents	Zinc dust, tert-Butyl chloride, Ethanol	[6][8]
Reaction Time	1 hour (reflux)	[8]
Product	3,3-diphenyl-2-butanone	[6][8]
Yield	66%	[8]

#### Procedure:

- In a round-bottom flask, prepare a mixture of acetophenone (1 mmol), zinc dust (3 mmol), and tert-butyl chloride (6 mmol) in 5 mL of ethanol.[6]
- Stir the mixture vigorously under reflux for 1 hour.
- After cooling, filter the resulting mixture and remove the solvent under reduced pressure.
- Purify the residue by flash chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane).

## Reaction Scope:

This methodology has been successfully applied to a range of substituted acetophenones, yielding the corresponding **benzopinacolone** derivatives in moderate to good yields.[6]



Starting Material	Product	Isolated Yield (%)	Reference
Acetophenone	3,3-diphenyl-2- butanone	66	[6]
4'-t- butylacetophenone	3,3-bis(4-(tert- butyl)phenyl)-2- butanone	47	[6]
3'- Bromoacetophenone	3,3-bis(3- bromophenyl)-2- butanone	26	[6]
4- Methoxyacetophenon e	3,3-bis(4- methoxyphenyl)-2- butanone	72	[6]
2-Acetylthiophene	3,3-di-2-thienyl-2- butanone	32	[6]

## Proposed Mechanistic Pathway:

The one-pot synthesis is proposed to proceed via a single electron transfer (SET) mechanism mediated by zinc.



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Caption: Proposed mechanism for the one-pot synthesis of **benzopinacolone** derivatives.

# **Benzopinacolone as an Acylating Agent**

In a notable departure from its expected reactivity, **benzopinacolone** can act as an unusual acylating agent. In its reaction with 4-phenylthiosemicarbazide, instead of forming the expected thiosemicarbazone, it yields 1-benzoyl-4-phenylthiosemicarbazide through the expulsion of a



trityl anion. This unique reactivity opens avenues for its use in medicinal chemistry for the synthesis of novel scaffolds.

This protocol outlines the reaction of **benzopinacolone** with 4-phenylthiosemicarbazide, demonstrating its acylating capability.

## **Experimental Details:**

Parameter	Value	Reference
Starting Material	Benzopinacolone	
Reagents	4-phenylthiosemicarbazide, n- propanol, Formic acid (catalyst)	
Reaction Time	24 hours (reflux)	
Product	1-benzoyl-4- phenylthiosemicarbazide	

## Procedure:

- In a round-bottom flask, suspend benzopinacolone (5 mmol) and 4phenylthiosemicarbazide in n-propanol.
- Add a catalytic amount of formic acid.
- Reflux the mixture at 110 °C for 24 hours.
- Monitor the reaction by thin-layer chromatography.
- Upon completion, cool the reaction mixture and isolate the product.
- The product can be purified by recrystallization.

### Reaction Mechanism:



The reaction proceeds via nucleophilic addition of the thiosemicarbazide to the carbonyl group of **benzopinacolone**, followed by the expulsion of the stable trityl anion as a leaving group.



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Caption: Acylation of 4-phenylthiosemicarbazide by **benzopinacolone**.

## Benzopinacolone as a Radical Initiator

**Benzopinacolone** and its precursor, benzopinacol, are known to act as radical polymerization initiators.[1][8][9] The thermal decomposition of these molecules generates radicals that can initiate the polymerization of vinyl monomers.[10] While detailed industrial protocols are proprietary, the principle involves the homolytic cleavage of the central carbon-carbon bond in benzopinacol or related derivatives at elevated temperatures to form stable radicals that initiate the polymerization chain reaction. Derivatives of benzopinacol have been developed to improve reactivity and solubility for this purpose.[9]

## Conclusion

**Benzopinacolone** is a valuable and versatile compound in organic synthesis. Beyond its classic preparation via the pinacol rearrangement, it serves as a key starting material for the efficient one-pot synthesis of various derivatives. Furthermore, its unusual reactivity as an acylating agent provides a novel pathway for the synthesis of complex molecules of interest in medicinal chemistry. Its role as a radical initiator in polymerization further underscores its industrial relevance. The protocols and data presented herein offer a comprehensive resource for researchers and professionals in the field of organic and medicinal chemistry.

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